N-methyl ryanodine-succinamidate

Description

Properties

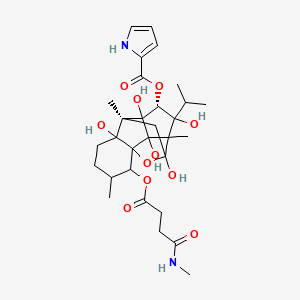

Molecular Formula |

C30H42N2O11 |

|---|---|

Molecular Weight |

606.7 g/mol |

IUPAC Name |

[(2R,7S,12R)-6,9,11,13,14-pentahydroxy-3,7,10-trimethyl-2-[4-(methylamino)-4-oxobutanoyl]oxy-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C30H42N2O11/c1-15(2)27(38)22(42-21(35)17-8-7-13-32-17)28(39)23(4)14-26(37)24(27,5)30(28,40)29(43-26)20(16(3)11-12-25(23,29)36)41-19(34)10-9-18(33)31-6/h7-8,13,15-16,20,22,32,36-40H,9-12,14H2,1-6H3,(H,31,33)/t16?,20-,22-,23+,24?,25?,26?,27?,28?,29?,30?/m1/s1 |

InChI Key |

RWAKHARTDYCRMC-QYQZIFBLSA-N |

Isomeric SMILES |

CC1CCC2([C@@]3(CC4(C5(C([C@H](C3(C5(C2([C@@H]1OC(=O)CCC(=O)NC)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |

Canonical SMILES |

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1OC(=O)CCC(=O)NC)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl ryanodine-succinamidate involves several steps. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another approach involves the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: N-methyl ryanodine-succinamidate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired modification, but they typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced affinity for ryanodine receptors. These derivatives are crucial for studying the compound’s pharmacological effects and potential therapeutic applications .

Scientific Research Applications

N-methyl ryanodine-succinamidate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a discovery agent for studying ryanodine receptors and their role in intracellular calcium signaling . In biology and medicine, it is investigated for its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases, by modulating calcium homeostasis . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .

Mechanism of Action

N-methyl ryanodine-succinamidate exerts its effects by binding to ryanodine receptors, specifically ryanodine receptor 1 (RYR1). This binding modulates the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm, triggering various physiological processes . The compound’s mechanism of action involves the inhibition of calcium release, which is crucial for muscle contraction and other cellular functions .

Comparison with Similar Compounds

N-Methyl Harmaline

Synthesis: N-Methyl harmaline, a β-carboline alkaloid, is synthesized by methylating harmaline’s indolic nitrogen using iodomethane and NaH in DMF . This method mirrors strategies for modifying alkaloid scaffolds. Structural Features: The N-methyl group in N-methyl harmaline is confirmed via ¹³C NMR (δC 31.2 ppm for the N-indolic methyl group), distinguishing it from non-methylated analogs .

N-Methyl Aspidodasycarpine

Fragmentation Patterns: Collision-induced dissociation (CID) of N-methyl aspidodasycarpine reveals neutral losses (e.g., H₂O, CH₃NH₂, CH₃OH), similar to non-methylated analogs but with distinct fragmentation due to the methyl group’s steric effects . Comparison: The methyl group in aspidodasycarpine alters fragmentation pathways, suggesting that N-methylation in ryanodine-succinamidate could similarly influence its mass spectral signature.

N-Methyl Amide Derivatives (Thioacetamide-Triazoles)

Synthesis: N-Methyl amides (e.g., compound 23) are synthesized via chloroacetyl chloride coupling and nucleophilic displacement, demonstrating versatility in introducing methyl groups to amine-containing scaffolds .

Data Table: Key Properties of Compared Compounds

Q & A

Q. 1.1. What are the established synthetic routes for N-methyl ryanodine-succinamidate, and what methodological considerations ensure reproducibility?

this compound can be synthesized via palladium-catalyzed coupling reactions, as demonstrated in analogous succinamide derivatives. For example, Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF at 65°C enables efficient N-allylation or amidation steps . Key considerations include:

Q. 1.2. Which analytical techniques are critical for confirming the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

Q. 1.3. What are the primary research applications of this compound in biochemical studies?

This compound is primarily used to investigate calcium signaling pathways via ryanodine receptor modulation. Applications include:

- Enzyme interaction studies : Assessing competitive inhibition using fluorescence-based assays.

- Cellular calcium flux measurements : Employing fluorophores like Fluo-4 in live-cell imaging .

- Structural analogs in drug discovery : Modifying the succinamidate group to enhance binding affinity .

Q. 1.4. What safety protocols are mandatory when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.

- Waste disposal : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. 2.1. How can researchers optimize the yield of this compound in scalable syntheses?

Optimization strategies include:

- Catalyst screening : Testing alternatives to Pd(PPh₃)₄, such as Buchwald-Hartwig catalysts, to improve coupling efficiency .

- Solvent effects : Evaluating polar aprotic solvents (e.g., DMF) for enhanced solubility of intermediates.

- Design of Experiments (DoE) : Applying factorial designs to assess interactions between temperature, catalyst loading, and reaction time .

Q. 2.2. How should conflicting data on the compound’s receptor-binding affinity be resolved?

- Meta-analysis : Systematically review studies to identify methodological disparities (e.g., assay conditions, receptor isoforms) .

- Control experiments : Replicate studies using standardized buffers (e.g., HEPES at pH 7.4) and recombinant receptors to isolate variables .

- Statistical validation : Use ANOVA or mixed-effects models to quantify variability across datasets .

Q. 2.3. What experimental designs are recommended for studying this compound’s interaction with calcium channels?

- Patch-clamp electrophysiology : Measure single-channel currents in HEK293 cells expressing RyR isoforms .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics under physiological ion concentrations.

- Cryo-EM : Resolve structural changes in RyR upon ligand binding, using grids prepared with 0.1% (w/v) compound .

Q. 2.4. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Q. 2.5. How should researchers present complex datasets (e.g., kinetic parameters) for peer-reviewed publications?

- Data tables : Include raw values (mean ± SD), statistical tests applied, and p-values where relevant .

- Figures : Use color-coded line graphs for kinetic traces and insets for structural highlights. Avoid overcrowding with chemical structures .

- Supplemental material : Archive large datasets (e.g., HPLC chromatograms) in repositories with persistent identifiers (e.g., DOI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.